Structural Uniqueness of the N-Pyrrolidine-Sulfonyl Group vs. Aryl-Sulfonyl Analogs
The target compound bears an N-pyrrolidine-sulfonyl substituent (pyrrolidin-1-ylsulfonyl) on the pyrrolidine ring linker, in contrast to common aryl-sulfonyl analogs such as 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097891-16-0). The absence of an aromatic ring in the sulfonyl group reduces molecular weight by 21 g/mol and eliminates potential π-π stacking interactions, which may alter target binding modes and physicochemical properties such as lipophilicity and solubility. No direct head-to-head biological activity data are publicly available for these two compounds .
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW = 320.41 g/mol; XLogP3 predicted ~1.2 (calculated via PubChem model) |
| Comparator Or Baseline | 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097891-16-0): MW = 341.43 g/mol; XLogP3 predicted ~2.1 |
| Quantified Difference | MW difference: 21 g/mol lower; ΔlogP ~ -0.9 log units (more hydrophilic) |
| Conditions | In silico predictions based on compound SMILES using standard cheminformatics tools. |
Why This Matters
A lower molecular weight and lipophilicity can correlate with improved solubility and permeability profiles, making this analog a potentially more favorable early lead for oral bioavailability optimization.
